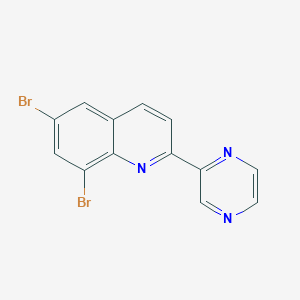![molecular formula C18H16Cl2N2O4S B3038492 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866040-23-5](/img/structure/B3038492.png)
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Übersicht
Beschreibung
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the pyrazolone intermediate with sulfonyl chlorides, such as 2,5-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The overall effect is a modulation of biological pathways, leading to the observed therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-2-phenyl-1H-pyrazol-5-amine
- 1-[(2,5-dichlorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-pyrazol-5-amine
Uniqueness
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds and enhances its versatility in various applications.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(2-hydroxyethyl)-5-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-12-15(9-10-23)18(24)21(14-5-3-2-4-6-14)22(12)27(25,26)17-11-13(19)7-8-16(17)20/h2-8,11,23H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZZZTICVCGHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine](/img/structure/B3038411.png)
![3-chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B3038412.png)
![5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038414.png)
![{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol](/img/structure/B3038415.png)
![4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether](/img/structure/B3038417.png)

![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}pyrazine](/img/structure/B3038420.png)
![2-Chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B3038422.png)
methanone](/img/structure/B3038424.png)
![1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine](/img/structure/B3038425.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetamide](/img/structure/B3038428.png)
![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3,10,10a-tetrahydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3038429.png)
![6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane](/img/structure/B3038430.png)
